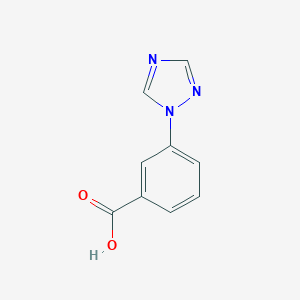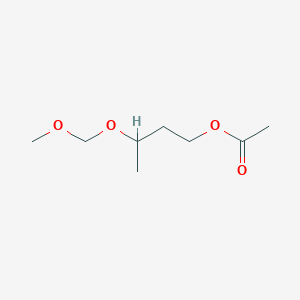
2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile is an organic compound that belongs to the class of sulfonyl-substituted acrylonitriles. This compound is characterized by the presence of a tert-butylsulfonyl group and an ethoxy group attached to an acrylonitrile backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile typically involves the reaction of tert-butylsulfonyl chloride with ethoxyacrylonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common bases used in this reaction include triethylamine or pyridine, which facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted acrylonitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with nucleophilic sites on enzymes or receptors, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological targets, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(tert-Butylsulfonyl)-3-methoxyacrylonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
2-(tert-Butylsulfonyl)-3-chloroacrylonitrile: Contains a chloro group instead of an ethoxy group.
2-(tert-Butylsulfonyl)-3-phenoxyacrylonitrile: Features a phenoxy group in place of the ethoxy group.
Uniqueness
2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile is unique due to the combination of its tert-butylsulfonyl and ethoxy groups, which confer specific reactivity and properties. The ethoxy group provides a balance between hydrophobicity and hydrophilicity, making the compound versatile in various chemical environments.
Eigenschaften
CAS-Nummer |
175201-67-9 |
|---|---|
Molekularformel |
C9H15NO3S |
Molekulargewicht |
217.29 g/mol |
IUPAC-Name |
2-tert-butylsulfonyl-3-ethoxyprop-2-enenitrile |
InChI |
InChI=1S/C9H15NO3S/c1-5-13-7-8(6-10)14(11,12)9(2,3)4/h7H,5H2,1-4H3 |
InChI-Schlüssel |
UEZQDEIGENVNHG-UHFFFAOYSA-N |
SMILES |
CCOC=C(C#N)S(=O)(=O)C(C)(C)C |
Kanonische SMILES |
CCOC=C(C#N)S(=O)(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Furo[2,3-b]pyridin-6-ylmethanamine](/img/structure/B68843.png)
![N-[4-chloro-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B68845.png)
![(3R)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B68846.png)
![Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B68850.png)
![1-(5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-2,5-dione](/img/structure/B68853.png)

![Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate](/img/structure/B68857.png)


